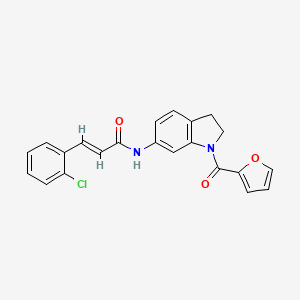
(E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide is a useful research compound. Its molecular formula is C22H17ClN2O3 and its molecular weight is 392.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Acrylamide-Based Compounds in Cancer Research
Acrylamide derivatives have been extensively studied for their potential therapeutic applications, particularly in cancer research. For example, the synthesis of focused compound libraries, including acrylamide analogues, has led to the identification of new lead compounds with improved cytotoxicity against various cancer cell lines. Such studies highlight the broad spectrum of growth inhibition potential of acrylamide derivatives, suggesting that "(E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide" could be explored for similar bioactivities. The exploration of acrylamide derivatives with different substituents has shown significant potency enhancements in cytotoxic activities, indicating the valuable role of structural diversity in developing anticancer agents (Tarleton et al., 2013).
Acrylamide in Protein Studies
Acrylamide is known for its efficient quenching properties of tryptophanyl fluorescence in proteins, providing a method to study the exposure of tryptophan residues. This property can be utilized in research focusing on protein structure and dynamics, where acrylamide analogues might serve as tools for probing protein conformations and interactions. The ability to discriminate the degree of exposure of tryptophan residues in proteins through fluorescence quenching studies offers a nuanced approach to understanding protein structure and function, thereby opening avenues for the application of acrylamide derivatives in biochemical research (Eftink & Ghiron, 1976).
Acrylamide Derivatives in Material Science
Acrylamide compounds have also found applications in material science, such as the development of antibacterial and antifouling coatings. The incorporation of acrylamide derivatives into polymers has led to the synthesis of materials with specific functional properties, including self-polishing and antifouling performance. This suggests the potential for "this compound" to be investigated for similar applications, particularly in the development of new materials with desired surface properties and biological activity (Chunhua et al., 2020).
Propiedades
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c23-18-5-2-1-4-15(18)8-10-21(26)24-17-9-7-16-11-12-25(19(16)14-17)22(27)20-6-3-13-28-20/h1-10,13-14H,11-12H2,(H,24,26)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVLMJICKPNHQU-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3Cl)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3Cl)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
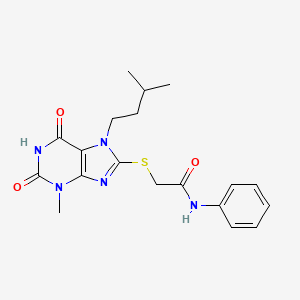
![1-(4-Ethoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2708019.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2708021.png)
![Methyl 4-({2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}carbamoyl)benzoate](/img/structure/B2708022.png)

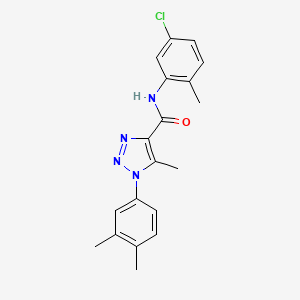
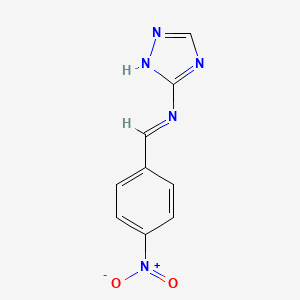
![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2708030.png)
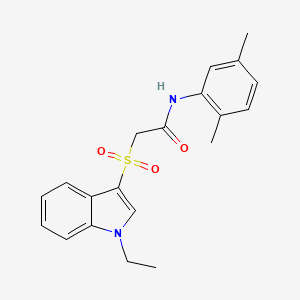
![3-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2708034.png)

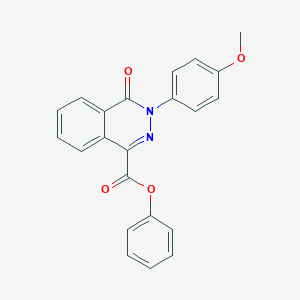
![9-ethoxy-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2708039.png)
![2-[4,6-dioxo-5-(2-phenylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2708040.png)
